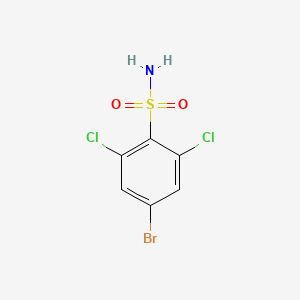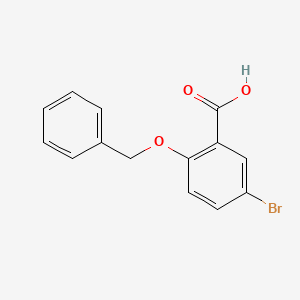
4-Bromo-2,6-dichlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-dichlorobenzenesulfonamide is a compound that is structurally related to various sulfonamide derivatives which have been the subject of recent research. These studies have focused on the synthesis, molecular structure, and chemical properties of sulfonamide compounds, providing insights into their potential applications and behaviors in different environments.
Synthesis Analysis
The synthesis of sulfonamide derivatives has been achieved through various methods. For instance, a high-quality single crystal of a sulfonamide compound was synthesized using the slow evaporation solution growth technique, indicating a controlled method for obtaining well-defined crystalline materials . Another study reported the synthesis of sulfonamide-1,2,4-triazine derivatives, which were characterized by spectroscopic methods and X-ray diffraction, suggesting a meticulous approach to creating and confirming the structure of these compounds .
Molecular Structure Analysis
The molecular structure of these sulfonamide derivatives has been extensively characterized using techniques such as FT-IR, NMR, UV–Vis, and X-ray crystallography. For example, one compound crystallizes in the monoclinic space group with specific unit cell parameters, and its structure was confirmed by DFT calculations, which showed good agreement with experimental data . Another study described the asymmetric unit of a related salt, providing details on the coordination of the potassium cation and the arrangement of the anions in the crystal lattice .
Chemical Reactions Analysis
The chemical behavior of sulfonamide derivatives can be complex, as evidenced by the sulfonamide-sulfonimide tautomerism observed in some compounds. This tautomerism involves the interconversion between different molecular forms, which can be influenced by the solvent polarity. Theoretical calculations have indicated that both tautomeric forms can co-exist, with the sulfonamide form being predominant in various solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives have been predicted and compared with experimental results. DFT calculations have been used to determine properties such as vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters. These theoretical predictions have been found to be in good agreement with the experimental values, suggesting a reliable approach to understanding the properties of these molecules . Additionally, the crystal structure analysis has revealed details about hydrogen bonding patterns, which are crucial for understanding the stability and interactions of these compounds .
Applications De Recherche Scientifique
- Photoactive Materials
- Field : Chemistry
- Application : The compound methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which shares some structural similarities with 4-Bromo-2,6-dichlorobenzenesulfonamide, has been studied for its photoactive properties .
- Method : The molecule was synthesized and its structure was characterized. It was found to have two crystallographically unique rotomers in the lattice .
- Results : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Organic Synthesis
- Field : Organic Chemistry
- Application : 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a compound structurally similar to 4-Bromo-2,6-dichlorobenzenesulfonamide, is used as a reagent in organic synthesis .
- Method : This compound is typically used in reactions as a sulfonyl chloride group donor. The sulfonyl chloride group is highly reactive and can participate in a variety of reactions, including substitution and addition reactions .
- Results : The specific results or outcomes obtained would depend on the particular reaction being carried out. In general, the use of this compound can facilitate the synthesis of a wide range of organic compounds .
- Chemical Reagent
- Field : Chemical Synthesis
- Application : 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a compound structurally similar to 4-Bromo-2,6-dichlorobenzenesulfonamide, is used as a reagent in chemical synthesis .
- Method : This compound is typically used in reactions as a sulfonyl chloride group donor. The sulfonyl chloride group is highly reactive and can participate in a variety of reactions .
- Results : The specific results or outcomes obtained would depend on the particular reaction being carried out. In general, the use of this compound can facilitate the synthesis of a wide range of organic compounds .
Propriétés
IUPAC Name |
4-bromo-2,6-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAKQSMNBPYVAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372069 |
Source


|
| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichlorobenzenesulfonamide | |
CAS RN |
351003-55-9 |
Source


|
| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)


![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)





